
1,3,5-Diazaphosphorine, hexahydro-1,3-bis(4-bromophenyl)-5-phenyl-, 5-selenide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Diazaphosphorine, hexahydro-1,3-bis(4-bromophenyl)-5-phenyl-, 5-selenide is a complex organophosphorus compound It features a diazaphosphorine ring, which is a six-membered ring containing two nitrogen atoms and one phosphorus atom The compound is further substituted with bromophenyl and phenyl groups, and it includes a selenide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Diazaphosphorine, hexahydro-1,3-bis(4-bromophenyl)-5-phenyl-, 5-selenide typically involves multi-step organic synthesis techniques. A common approach might include:
Formation of the Diazaphosphorine Ring: This could involve the cyclization of appropriate precursors under controlled conditions.
Introduction of Bromophenyl and Phenyl Groups: These groups can be introduced via substitution reactions using bromophenyl and phenyl reagents.
Incorporation of the Selenide Moiety: This step might involve the reaction of the intermediate compound with a selenium source under specific conditions.
Industrial Production Methods
Industrial production of such a compound would require optimization of the synthetic route for scalability, cost-effectiveness, and safety. This might involve:
Batch or Continuous Flow Processes: Depending on the reaction kinetics and scalability.
Purification Techniques: Such as crystallization, distillation, or chromatography to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5-Diazaphosphorine, hexahydro-1,3-bis(4-bromophenyl)-5-phenyl-, 5-selenide can undergo various chemical reactions, including:
Oxidation: The selenide moiety can be oxidized to selenoxide or selenone.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The bromophenyl groups can participate in substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Such as Grignard reagents or organolithium compounds for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the selenide moiety would yield selenoxide or selenone derivatives.
Applications De Recherche Scientifique
Chemistry: As a ligand in coordination chemistry or as a catalyst in organic reactions.
Biology: Potential use in biochemical studies due to its unique structure.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the development of advanced materials or as a precursor for other complex compounds.
Mécanisme D'action
The mechanism of action of 1,3,5-Diazaphosphorine, hexahydro-1,3-bis(4-bromophenyl)-5-phenyl-, 5-selenide would depend on its specific application. Generally, it might interact with molecular targets through:
Coordination with Metal Ions: Acting as a ligand in metal complexes.
Interaction with Biological Molecules: Binding to proteins or nucleic acids.
Catalytic Activity: Facilitating chemical reactions through its unique structure.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Diazaphosphorine Derivatives: Compounds with similar diazaphosphorine rings but different substituents.
Organoselenium Compounds: Compounds containing selenium with various organic groups.
Organophosphorus Compounds: Compounds with phosphorus atoms bonded to organic groups.
Uniqueness
1,3,5-Diazaphosphorine, hexahydro-1,3-bis(4-bromophenyl)-5-phenyl-, 5-selenide is unique due to its combination of a diazaphosphorine ring, bromophenyl and phenyl substituents, and a selenide moiety
Propriétés
Numéro CAS |
81439-70-5 |
|---|---|
Formule moléculaire |
C21H19Br2N2PSe |
Poids moléculaire |
569.1 g/mol |
Nom IUPAC |
1,3-bis(4-bromophenyl)-5-phenyl-5-selanylidene-1,3,5λ5-diazaphosphinane |
InChI |
InChI=1S/C21H19Br2N2PSe/c22-17-6-10-19(11-7-17)24-14-25(20-12-8-18(23)9-13-20)16-26(27,15-24)21-4-2-1-3-5-21/h1-13H,14-16H2 |
Clé InChI |
VUTBXPATQUECFS-UHFFFAOYSA-N |
SMILES canonique |
C1N(CP(=[Se])(CN1C2=CC=C(C=C2)Br)C3=CC=CC=C3)C4=CC=C(C=C4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


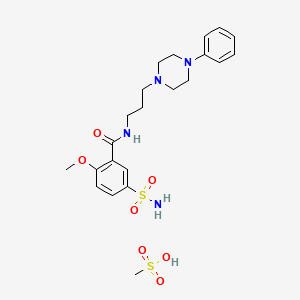
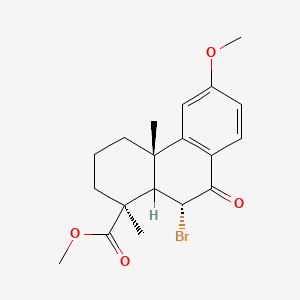
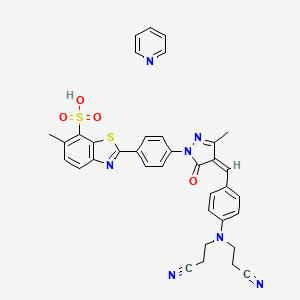

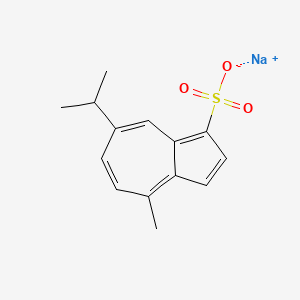
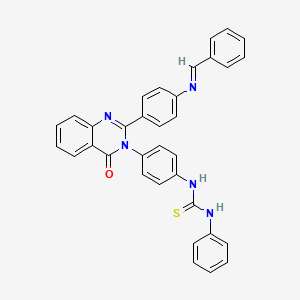
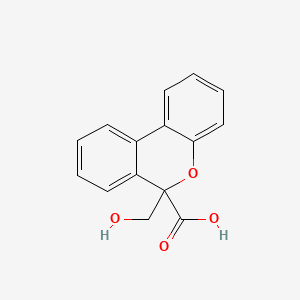

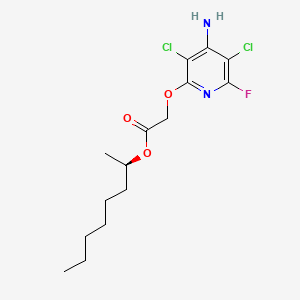
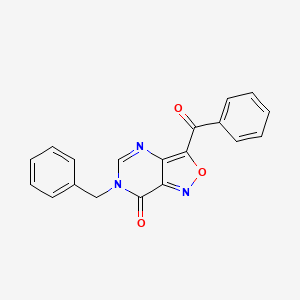
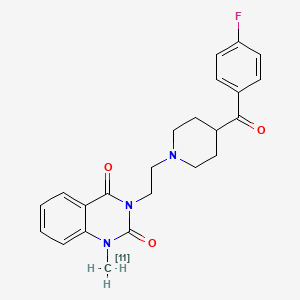
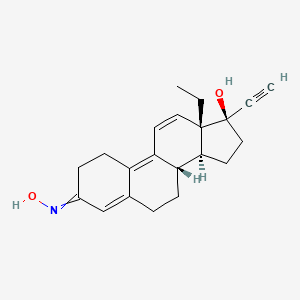
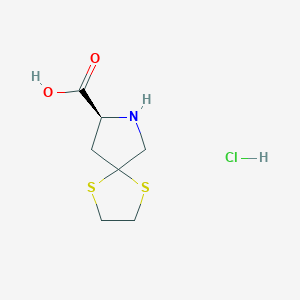
![4,11,13-trimethyl-5-(2-methyl-4-nitrophenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B12746035.png)
